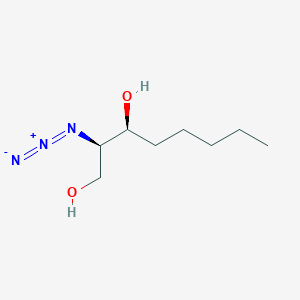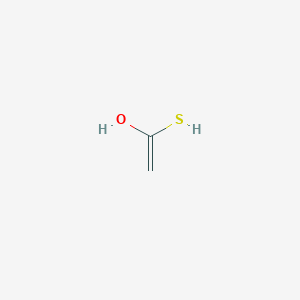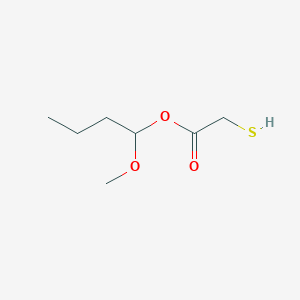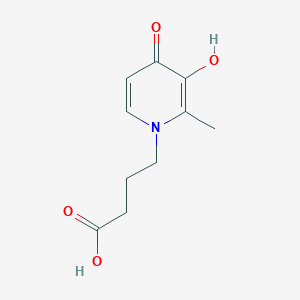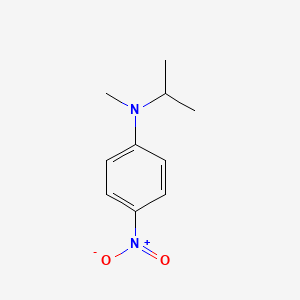
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group, an isopropyl group, and a nitro group at the para position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- typically involves the nitration of N-methyl-N-(1-methylethyl)benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the para-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron filings and hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-N-(1-methylethyl)-4-aminobenzenamine.
Substitution: Formation of halogenated derivatives at the ortho and para positions.
Scientific Research Applications
Chemistry
In chemistry, Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in the development of dyes, pigments, and pharmaceuticals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group is particularly significant in the design of bioactive molecules.
Medicine
In medicine, compounds related to Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the manufacture of dyes and pigments. Its derivatives are also employed in the production of rubber chemicals and agricultural chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-methyl-N-(1-methylethyl)-: Lacks the nitro group, resulting in different reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains two methyl groups on the nitrogen, affecting its steric and electronic properties.
Benzenamine, N-ethyl-N-(1-methylethyl)-4-nitro-: Substitution with an ethyl group instead of a methyl group, altering its chemical behavior.
Uniqueness
Benzenamine, N-methyl-N-(1-methylethyl)-4-nitro- is unique due to the presence of both the nitro group and the specific N-substituents (methyl and isopropyl). This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
138200-64-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11(3)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 |
InChI Key |
HTHVOYCNVSQGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


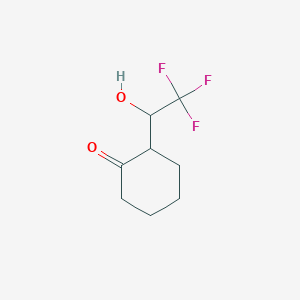
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
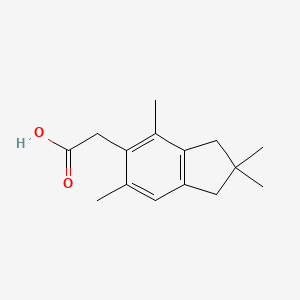
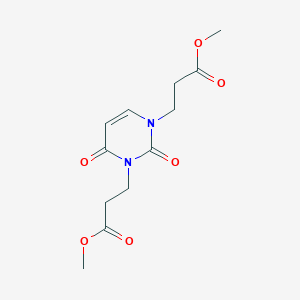


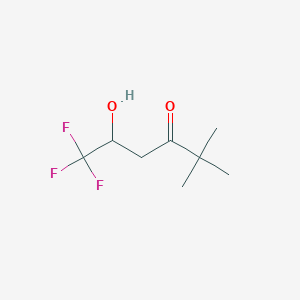
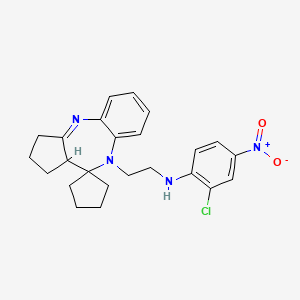
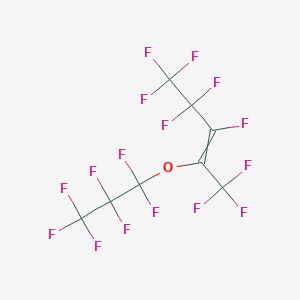
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
